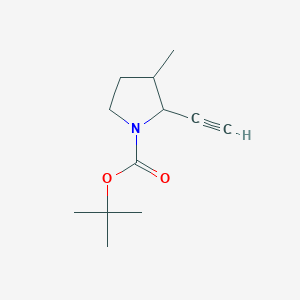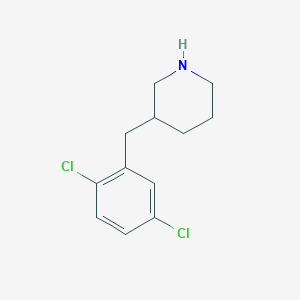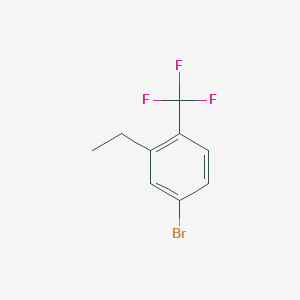
4-Bromo-2-ethyl-1-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-ethyl-1-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of a bromine atom, an ethyl group, and a trifluoromethyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-ethyl-1-(trifluoromethyl)benzene can be achieved through several methods. One common approach involves the bromination of 2-ethyl-1-(trifluoromethyl)benzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out in an inert solvent like dichloromethane or carbon tetrachloride at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent product formation. The use of automated systems and advanced monitoring techniques can help optimize reaction conditions and improve yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-ethyl-1-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols under appropriate conditions.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom or reduce the trifluoromethyl group using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, ammonia, or thiols in polar solvents like ethanol or water at elevated temperatures.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Formation of phenols, amines, or thiols.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of dehalogenated or reduced trifluoromethyl derivatives.
Aplicaciones Científicas De Investigación
4-Bromo-2-ethyl-1-(trifluoromethyl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical structure and reactivity.
Materials Science: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-ethyl-1-(trifluoromethyl)benzene in chemical reactions involves the interaction of its functional groups with various reagents and catalysts. The bromine atom can participate in electrophilic aromatic substitution reactions, while the trifluoromethyl group can influence the reactivity and stability of the compound through its electron-withdrawing effects . The ethyl group can undergo oxidation or reduction, further modifying the compound’s properties and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-1-ethyl-2-(trifluoromethyl)benzene: Similar structure but different substitution pattern.
4-Bromo-1-chloro-2-(trifluoromethyl)benzene: Contains a chlorine atom instead of an ethyl group.
4-Bromo-2-fluoro-1-(trifluoromethyl)benzene: Contains a fluorine atom instead of an ethyl group.
Uniqueness
4-Bromo-2-ethyl-1-(trifluoromethyl)benzene is unique due to the combination of its bromine, ethyl, and trifluoromethyl substituents, which impart distinct chemical properties and reactivity. The presence of the trifluoromethyl group enhances the compound’s stability and electron-withdrawing capability, making it valuable in various chemical applications .
Propiedades
Fórmula molecular |
C9H8BrF3 |
|---|---|
Peso molecular |
253.06 g/mol |
Nombre IUPAC |
4-bromo-2-ethyl-1-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8BrF3/c1-2-6-5-7(10)3-4-8(6)9(11,12)13/h3-5H,2H2,1H3 |
Clave InChI |
DIFQQGBMGZKKCR-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC(=C1)Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



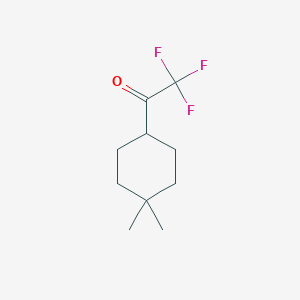
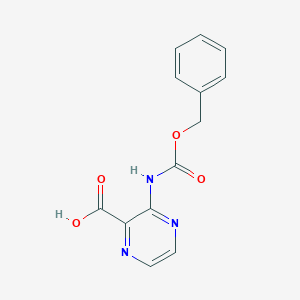
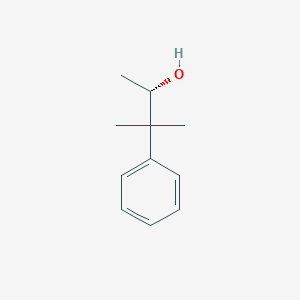
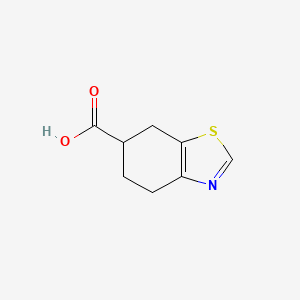
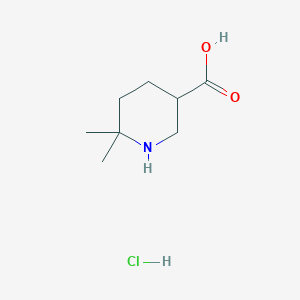

![3-[(Methylamino)methyl]thiolan-3-olhydrochloride](/img/structure/B13610462.png)
![1-[(4-Fluoropyridin-2-yl)methyl]piperazine](/img/structure/B13610466.png)


